1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Overview
Description
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring. This compound is structurally related to carvedilol, a well-known drug with antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method involves the following steps :
Epoxide Formation: 4-hydroxycarbazole is reacted with epichlorohydrin in the presence of a base to form 4-(oxiranylmethoxy)-9H-carbazole.
Amination: The epoxide is then reacted with an amine, such as 2-amino-1-propanol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole ring.
Reduction: Reduced forms of the amino alcohol.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets. For example, it may act on beta-adrenergic receptors, similar to carvedilol, leading to the inhibition of adrenergic signaling pathways. This can result in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A non-selective beta-blocker with alpha-blocking activity, used to treat hypertension and heart failure.
Carbazole: The parent compound, known for its wide range of biological activities.
Uniqueness
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a carbazole ring with an amino alcohol moiety allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUATVREIARQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565058, DTXSID701266981 | |
Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-96-5, 143412-40-2 | |
Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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